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Compound of Interest

Compound Name: 1-Methoxy-2-propyl acetate

Cat. No.: B7779818 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methoxy-2-propyl acetate (PGMEA), a widely used solvent in the semiconductor and

electronics industries. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition. This document is intended for researchers, scientists, and professionals in drug

development and materials science who utilize these analytical techniques for structural

elucidation and quality control.

Spectroscopic Data Summary
The spectroscopic data for 1-methoxy-2-propyl acetate is summarized in the following tables,

providing a clear reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.15 Doublet 3H -CH(CH₃)

~1.98 Singlet 3H -C(O)CH₃

~3.30 Singlet 3H -OCH₃

~3.35-3.45 Multiplet 2H -CH₂OCH₃

~4.95 Multiplet 1H -CH(CH₃)

¹³C NMR Data[1]

Chemical Shift (ppm) Assignment

~20.0 -CH(CH₃)

~21.0 -C(O)CH₃

~58.0 -OCH₃

~70.0 -CH₂OCH₃

~75.0 -CH(CH₃)

~170.0 -C(O)CH₃

Infrared (IR) Spectroscopy[2][3]
Wavenumber (cm⁻¹) Intensity Assignment

~2980-2850 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1240 Strong C-O stretch (ester)

~1120 Strong C-O-C stretch (ether)

Mass Spectrometry (MS)[1][4][5]
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m/z Relative Intensity Assignment

132 Low [M]⁺ (Molecular Ion)

101 Moderate [M - OCH₃]⁺

87 Moderate [M - OCCH₃]⁺

73 High [CH₃OCH₂CH(CH₃)]⁺

43 Very High [CH₃CO]⁺

Experimental Protocols
The following sections describe the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

frequencies of 300 MHz or higher.[2] The sample is prepared by dissolving a few milligrams of

1-methoxy-2-propyl acetate in a deuterated solvent, commonly chloroform-d (CDCl₃),

containing a small amount of tetramethylsilane (TMS) as an internal standard. The data is

acquired at room temperature, and the resulting free induction decay (FID) is Fourier

transformed to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

[3][4] For a liquid sample like 1-methoxy-2-propyl acetate, a neat spectrum can be obtained

by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-IR

range (typically 4000-400 cm⁻¹).

Mass Spectrometry
Mass spectral data is commonly acquired using a mass spectrometer with electron ionization

(EI). The sample is introduced into the ion source, where it is bombarded with a beam of high-
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energy electrons (typically 70 eV).[1] This causes the molecule to ionize and fragment. The

resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer

and detected. Gas chromatography is often coupled with mass spectrometry (GC-MS) for the

analysis of volatile compounds like 1-methoxy-2-propyl acetate.[5]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of 1-methoxy-2-propyl acetate.
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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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